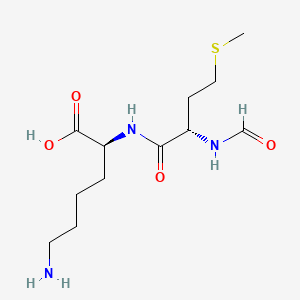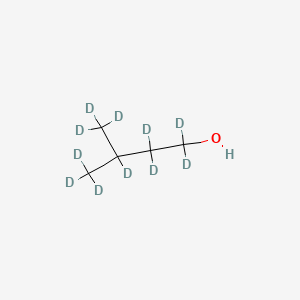
3-Methyl-1-butyl-D11 alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-butyl-D11 alcohol, also known as isoamyl alcohol or isopentyl alcohol, is a clear, colorless alcohol . It is one of several isomers of amyl alcohol and is commonly used as a solvent in various applications, such as inks, coatings, and pharmaceutical preparations . The molecular formula of 3-Methyl-1-butyl-D11 alcohol is C5HD11O .
Synthesis Analysis
The synthesis of 3-Methyl-1-butanol has been studied in engineered Corynebacterium glutamicum . The α-Ketoisovalerate decarboxylase gene (kivd) from Lactococcus lactis combined with the alcohol dehydrogenase gene (adh3) from Zymomonas mobilis were overexpressed in C. glutamicum . The recombinant with kivd and adh3 could produce 0.182 g/L of 3-methyl-1-butanol .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-butyl-D11 alcohol can be found in various chemical databases . The ChemSpider ID for this compound is 24533465 .Chemical Reactions Analysis
3-Methyl-1-butanol is often employed for extraction, dilution, and preparation of samples for analysis . It can be incorporated into various reactions to introduce the isoamyl group or alcohol functionality into target molecules .Physical And Chemical Properties Analysis
3-Methyl-1-butyl-D11 alcohol has a density of 0.8±0.1 g/cm³, a boiling point of 131.2±0.0 °C at 760 mmHg, and a vapor pressure of 4.2±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 43.0±6.0 kJ/mol and a flash point of 45.6±0.0 °C . The index of refraction is 1.405 .Wissenschaftliche Forschungsanwendungen
Renewable Fuel and Solvent Production
Renewable gasoline, solvents, and fuel additives represent a significant area of application. For instance, 2,3-Butanediol, a renewable alcohol derived from biomass sugars, demonstrates the potential for conversion into high-value chemical intermediates, showcasing the importance of alcohol compounds in sustainable chemical synthesis. These compounds can serve as sustainable gasoline blending components, diesel oxygenates, and industrial solvents, offering an eco-friendly alternative to conventional petrochemical-derived products (Harvey, Merriman, & Quintana, 2016).
Metabolic Engineering for Biofuel Production
In the field of metabolic engineering, research has focused on the production of branched five carbon (C5) alcohols, such as 3-methyl-3-buten-1-ol, 3-methyl-2-buten-1-ol, and 3-methyl-1-butanol, from E. coli. These compounds are considered potential biofuels due to their desirable fuel properties. The engineering of a heterologous isoprenoid pathway in E. coli highlights the feasibility of utilizing microbial systems for the high-yield production of alternative fuels, demonstrating a significant stride towards sustainable biofuel production (George et al., 2015).
Safety and Hazards
3-Methyl-1-butanol is flammable and poses a risk of ignition . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It’s harmful if inhaled, causes skin irritation, and serious eye damage . It may also cause respiratory irritation .
Wirkmechanismus
Target of Action
It’s known that similar alcohols often interact with various enzymes and proteins within the cell, altering their function and leading to changes in cellular metabolism .
Mode of Action
It’s known that similar alcohols can interact with their targets, leading to changes in their conformation and function . This can result in alterations in cellular processes and metabolic pathways.
Biochemical Pathways
3-Methyl-1-butyl-D11 alcohol has been studied in the context of biofuel production. In one study, it was produced in engineered Corynebacterium glutamicum. The α-Ketoisovalerate decarboxylase gene (kivd) from Lactococcus lactis and the alcohol dehydrogenase gene (adh3) from Zymomonas mobilis were overexpressed in C. glutamicum. The recombinant with kivd and adh3 could produce 0.182 g/L of 3-methyl-1-butanol and 0.144 g/L of isobutanol after 12 h of incubation .
Pharmacokinetics
Similar alcohols are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar alcohols can cause changes in cellular metabolism and function, potentially leading to various physiological effects .
Eigenschaften
IUPAC Name |
1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-KUXNVAAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-butyl-D11 alcohol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

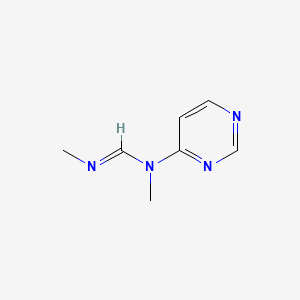
![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)
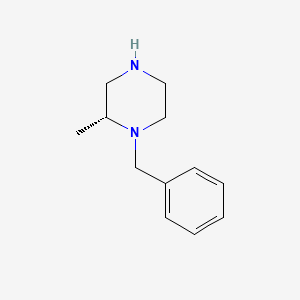

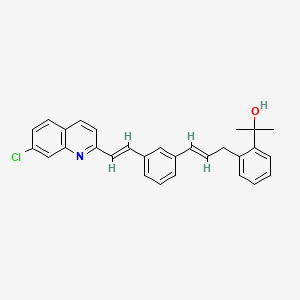
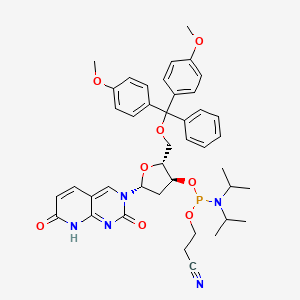
![2-[[2-chloro-4-[3-chloro-4-[[1-(5-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(5-chloro-2-methylphenyl)-3-oxobutanamide](/img/structure/B575877.png)

![Bicyclo[2.2.1]hept-2-ene-2,3-dicarbaldehyde](/img/structure/B575883.png)
